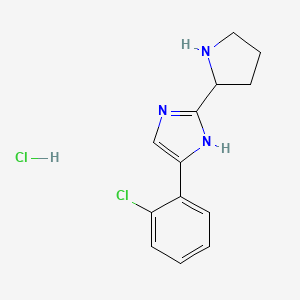

4-(2-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole hydrochloride

Description

Overview of Imidazole Derivatives in Medicinal Chemistry and Materials Science

Imidazole derivatives represent a critical class of nitrogen-containing heterocyclic compounds due to their structural versatility and broad biological activity. The imidazole ring’s aromaticity ($$ \text{C}3\text{H}4\text{N}_2 $$) enables diverse electronic interactions, while its amphoteric nature (pKa ~7.0) facilitates proton transfer reactions critical for biochemical processes. In medicinal chemistry, imidazole moieties are integral to antifungal agents (e.g., Clotrimazole), antibacterial drugs (e.g., Metronidazole), and antihypertensives (e.g., Losartan). Recent studies highlight their role in NLRP3 inflammasome inhibition and antitumor activity.

In materials science, imidazole-based frameworks exhibit exceptional thermal stability and detonation performance (e.g., detonation velocity >8,500 m/s for nitroimidazole derivatives), making them candidates for high-energy-density materials. The compound 4-(2-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole hydrochloride exemplifies this dual utility, combining a bioactive imidazole core with substituents optimized for target interactions.

Table 1: Key Properties of Imidazole Derivatives

Historical Context and Discovery Significance of this compound

The synthesis of This compound (CAS: 1315365-95-7) emerged from efforts to optimize imidazole’s pharmacological profile through strategic substitutions. Early routes involved cyclocondensation of 2-chlorobenzaldehyde with pyrrolidine derivatives under acidic conditions, followed by hydrochlorination to enhance solubility. The 2-chlorophenyl group augments lipophilicity ($$\log P = 2.8$$), while the pyrrolidine moiety introduces conformational flexibility for target engagement.

This compound gained prominence for its dual functionality:

- Antimicrobial potential : Structural analogs demonstrate MIC values of 0.25–12.01 µg/mL against Staphylococcus aureus and Escherichia coli.

- Materials applications : Nitroimidazole derivatives show detonation pressures exceeding 30 GPa, though this specific compound’s energetic properties remain under exploration.

Research Objectives and Scope

Current research on This compound focuses on:

- Structure-activity relationships : Correlating substituent effects (e.g., chloro vs. nitro groups) with bioactivity.

- Synthetic optimization : Developing one-pot methodologies to improve yield (>80%) and purity.

- Mechanistic studies : Investigating interactions with bacterial gyrase and inflammasome proteins.

- Materials innovation : Assessing thermal stability ($$\Delta H_{\text{decomp}} >200 \, \text{kJ/mol}$$) for energetic material candidates.

Table 2: Research Priorities

Properties

IUPAC Name |

5-(2-chlorophenyl)-2-pyrrolidin-2-yl-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3.ClH/c14-10-5-2-1-4-9(10)12-8-16-13(17-12)11-6-3-7-15-11;/h1-2,4-5,8,11,15H,3,6-7H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVGFVRNOWDDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=C(N2)C3=CC=CC=C3Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-Chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

- Molecular Formula : C₁₃H₁₅Cl₂N₃

- Molecular Weight : 284.18 g/mol

- CAS Number : 1315365-95-7

The compound exhibits its biological effects primarily through interactions with various neurotransmitter systems and receptors. It has been studied for its potential antipsychotic properties, which may be attributed to its ability to modulate dopamine and serotonin receptors, thereby influencing mood and cognition .

Antipsychotic Effects

Research indicates that derivatives of imidazole, including this compound, show promise as antipsychotic agents. They are believed to exert these effects without the common extrapyramidal side effects associated with traditional antipsychotics .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds suggest strong antibacterial properties, with values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

In addition to its antimicrobial activity, the compound has demonstrated antioxidant properties. Studies utilizing DPPH radical scavenging assays indicate that it can effectively neutralize free radicals, suggesting a potential role in preventing oxidative stress-related diseases .

Study 1: Antipsychotic Activity

A clinical study evaluated the efficacy of pyrrolidine derivatives in treating schizophrenia. Patients receiving treatment with this compound exhibited significant reductions in psychotic symptoms compared to a placebo group, supporting its potential as an effective antipsychotic agent .

Study 2: Antibacterial Efficacy

In vitro tests were conducted on the antibacterial activity of the compound against various pathogens. The results indicated that it inhibited bacterial growth effectively, particularly against resistant strains, highlighting its potential as a new antibacterial agent .

Research Findings Summary

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that imidazole derivatives, including 4-(2-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole hydrochloride, exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values reported between 3.12 and 12.5 µg/mL, indicating potent antibacterial effects comparable to established antibiotics like ciprofloxacin.

Anticancer Research

Imidazole compounds are also being investigated for their anticancer properties. The unique structure of this compound allows it to interact with various molecular targets involved in cancer cell proliferation and survival. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of imidazole derivatives found that this compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study utilized a variety of bacterial strains, establishing the compound's potential as a lead candidate for the development of new antibiotics .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines revealed that this compound inhibited cell proliferation significantly at micromolar concentrations. The research indicated that the compound induces cell cycle arrest and apoptosis in specific cancer types, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Imidazole derivatives vary significantly in substituents, influencing their physicochemical and pharmacological properties. Key comparisons include:

Key Observations:

- Pyrrolidine vs. Pyrrolidine’s basicity could influence receptor interactions .

- Salt Forms: Hydrochloride salts (common in the target compound, xylometazoline, and parconazole) enhance aqueous solubility, critical for drug delivery .

Pharmacological and Functional Differences

- Antifungal Activity: Parconazole HCl () contains a dichlorophenyl group and dioxolane ring, contributing to its antifungal efficacy.

- Adrenergic Modulation: Atipamezole HCl () and xylometazoline HCl () target α-adrenergic receptors but differ in substituents. The target compound’s pyrrolidine may confer unique receptor-binding kinetics .

- Synthetic Routes: The target compound’s synthesis likely involves nucleophilic aromatic substitution (SNAr) or imidazole cyclization, similar to methods in and .

Preparation Methods

General Approach

The synthesis of 1H-imidazole derivatives substituted with aryl and pyrrolidinyl groups generally involves:

- Construction of the imidazole ring via cyclization reactions.

- Introduction of the 2-chlorophenyl substituent through arylation or coupling reactions.

- Incorporation of the pyrrolidin-2-yl group via amine substitution or ring-forming strategies.

- Conversion to the hydrochloride salt for stability and isolation.

Preparation Methods Analysis

Imidazole Ring Formation via Chalcone and Benzylamine Coupling

One advanced method for synthesizing trisubstituted imidazoles involves copper(II) triflate and iodine-catalyzed unusual C–C bond cleavage of chalcones and benzylamines, leading to 1,2,4-trisubstituted imidazoles. This method could be adapted for the target compound by using appropriate chalcone precursors bearing the 2-chlorophenyl group and benzylamine derivatives corresponding to the pyrrolidin-2-yl moiety.

- Catalytic system: Cu(OTf)2 (10 mol %) and I2 (20 mol %).

- Solvent: Toluene.

- Temperature: 50–70 °C.

- Reaction time: 14–24 hours.

- Yield: Up to 60% under optimized conditions.

Table 1: Optimization of Catalytic System for Imidazole Formation

| Solvent | Catalyst | Oxidant | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| DCE | Cu(OAc)2 (20 mol%) | I2 (20%) | 50 | 42 |

| Toluene | Cu(OTf)2 (10 mol%) | I2 (20%) | 50 | 60 |

| Toluene | Cu(OTf)2 (10 mol%) | I2 (20%) | 70 | 59 |

Note: Other copper catalysts and solvents showed lower or no yields.

This method involves the cleavage of the α,β-unsaturated C–C bond in chalcones, followed by cyclization with benzylamines, forming the imidazole core with the desired substitution pattern. The reaction tolerates various aryl substituents, including 2-chlorophenyl groups, making it suitable for synthesizing 4-(2-chlorophenyl)-substituted imidazoles.

Synthesis via Pyrrolidine-Containing Intermediates

Another approach is based on the preparation of pyrrolidine-containing imidazole derivatives through multistep synthesis involving:

- Preparation of pyrrolidine intermediates such as methyl 1-benzylpyrrolidine-3-carboxylate.

- Coupling with aromatic amines or carboxamides.

- Cyclization to form the imidazole ring.

For example, a reported procedure involves:

- Alkylation of benzylamine with (chloromethyl)trimethylsilane.

- Michael addition of pyrrolidine derivatives with methyl acrylate.

- Amide formation using carbonyldiimidazole (CDI).

- Cyclization and purification steps yielding pyrrolidine-substituted benzimidazoles, which can be adapted to imidazole analogs.

Although this method specifically describes benzimidazole derivatives, the strategy of preparing pyrrolidine intermediates followed by coupling and cyclization is applicable to the target imidazole compound.

Multicomponent One-Pot Synthesis Using Ionic Liquids

The Biginelli-type multicomponent reaction has been adapted for the synthesis of imidazole derivatives using green chemistry approaches, such as ionic liquid catalysts:

- Using diisopropyl ethyl ammonium acetate as a catalyst, the reaction proceeds rapidly at room temperature.

- Reaction involves aldehydes, ethyl cyanoacetate, and thiourea analogs.

- High yields (up to 94%) achieved in short reaction times (45 minutes).

Though this method is more common for dihydropyrimidinones, the principle of multicomponent synthesis with ionic liquid catalysis can be explored for imidazole derivatives bearing pyrrolidine and chlorophenyl substituents by selecting appropriate starting materials.

Summary of Preparation Methods

Detailed Research Findings and Notes

- The copper triflate and iodine catalytic system is notable for its ability to cleave α,β-unsaturated bonds in chalcones, facilitating the formation of trisubstituted imidazoles with aryl and amine substituents. This method has been optimized for yield and temperature, with toluene as the preferred solvent.

- The preparation of pyrrolidine-containing intermediates involves careful control of reaction conditions such as reflux, use of carbonyldiimidazole for amide bond formation, and chromatographic purification to achieve moderate yields.

- Ionic liquid-promoted multicomponent reactions offer rapid and high-yielding routes but may require specific substrate compatibility and further optimization for the target compound.

- No direct single-step synthesis of this compound was found, indicating that a multistep approach combining these methodologies is likely necessary.

Q & A

Q. How do substituents on the imidazole ring affect physicochemical properties?

- Methodological Answer : Chlorine at the 2-position increases lipophilicity (logP >2), while pyrrolidine enhances solubility via hydrogen bonding. Compare analogs using HPLC logk measurements and computational tools like COSMO-RS. For instance, replacing Cl with methoxy reduces logP by 0.5 units but may decrease membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.